molecular formula C13H18N2O2 B13338185 1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one

Cat. No.: B13338185
M. Wt: 234.29 g/mol
InChI Key: OSLSTDNLZCMJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2,6-dimethylmorpholino group and an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the 2,6-Dimethylmorpholino Group: The 2,6-dimethylmorpholino group is introduced to the pyridine ring through a substitution reaction.

    Addition of the Ethanone Group: The ethanone group is added to the pyridine ring via an acylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity starting materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-2-yl)ethan-1-one: Similar structure but with a bromine atom instead of the 2,6-dimethylmorpholino group.

    1-(Pyridin-2-yl)ethan-1-one: Lacks the 2,6-dimethylmorpholino group.

Uniqueness

1-(6-(2,6-Dimethylmorpholino)pyridin-2-yl)ethan-1-one is unique due to the presence of the 2,6-dimethylmorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[6-(2,6-dimethylmorpholin-4-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13-6-4-5-12(14-13)11(3)16/h4-6,9-10H,7-8H2,1-3H3

InChI Key

OSLSTDNLZCMJLD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC(=N2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.